molecular formula C68H96N14O29 B13395990 H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH

H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH

Cat. No.: B13395990
M. Wt: 1573.6 g/mol
InChI Key: WUDUBJRKXIMUCO-UHFFFAOYSA-N
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Description

The compound H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH is a synthetic peptide composed of a sequence of DL-amino acids. Peptides like this one are often studied for their potential applications in various fields, including medicine, biology, and chemistry. The sequence of DL-amino acids can impart unique properties to the peptide, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines can handle large volumes of reagents and perform multiple synthesis cycles efficiently. The peptides are then purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify certain amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting group strategies and coupling reagents like EDC or HATU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

The peptide H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cell signaling and protein interactions.

    Medicine: Explored for therapeutic applications, such as drug delivery systems or as a scaffold for tissue engineering.

    Industry: Utilized in the development of bioadhesives and hydrogels for various applications.

Mechanism of Action

The mechanism of action of H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-DL-Ser-DL-Asp-DL-Phe-DL-Glu-DL-Glu-DL-Phe-DL-Ser-DL-Leu-DL-Asp-DL-Asp-DL-xiIle-DL-Glu-DL-Gln-OH lies in its specific sequence of DL-amino acids, which can impart distinct structural and functional properties compared to other peptides. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDUBJRKXIMUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H96N14O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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